Cas no 112953-11-4 (UCN 01)

UCN 01 structure
UCN 01 structure
상품 이름:UCN 01
CAS 번호:112953-11-4
MF:C28H26N4O4
메가와트:482.53044
MDL:MFCD26960886
CID:158535
PubChem ID:24724639

UCN 01 화학적 및 물리적 성질

이름 및 식별자

    • 9,13-Epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one,2,3,10,11,12,13-hexahydro-3-hydroxy-10-methoxy-9-methyl-11-(methylamino)-,(3R,9S,10R,11R,13R)-
    • 9,13-Epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one,2,3,10,1...
    • 9,13-Epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one,2,3,10,11,12,13-hexahydro-3-hydroxy-10-
    • ANTIBIOTIC UCN-01
    • UCN-01
    • 1okz
    • UNC 01
    • KW-2401
    • KRX-0601
    • NSC 638850
    • 7-hydroxystaurosporine
    • (5S,6R,7R,9R,16R)-16-Hydroxy-6-methoxy-5-methyl-7-(methylamino)-6,7,8,9,15,16-hexahydro-17-oxa
    • (9S)-2,3,10,11,12,13-Hexahydro-3α-hydroxy-10α-methoxy-9-methyl-11α-methylamino-9β,13β-epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one
    • 9,13-Epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lM]pyrrolo[3,4-j][1,7]benzodiazonin-1-one, 2,3,10,11,12,13-hexahydro-3-hydroxy-10-Methoxy-9-Methyl-11-(MethylaMino)-, (3R,9S,10R,11R,13R)-
    • 9,13-EPOXY-1H,9H-DIINDOLO(1,2,3-GH:3',2',1'-LM)PYRROLO(3,4-J)(1,7)BENZODIAZONIN-1-ONE, 2,3,10,11,12,13-HEXAHYDRO-3-HYDROXY-10-METHOXY-9-METHYL-11-(METHYLAMINO)-, (3R,9S,10R,11R,13R)-
    • UCN-02
    • NSC-638850
    • 2,10,11,12,13-Hexahydro-3-hydroxy-10-methoxy-9-methyl- 11-(methylamino)-9,13-epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]-benzodiazonin-1-one
    • KRX0601
    • BDBM17054
    • NS00069271
    • 112953-11-4
    • AKOS030230764
    • 7-Hydroxystaurosporine [WHO-DD]
    • 9,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo [3,4-j][1,7]-benzodiazonin-1-one, 2,3,10,11,12,13- hexahydro-3-hydroxy-10-methoxy-9-methyl- 11-(methylamino)-, [3R-(3.alpha., 9.beta., 10.alpha.,11.alpha., 13.beta.)]-
    • 9,13-Epoxy-1H,9H-diindolo(1,2,3-gh:3',2',1'-lm)pyrrolo(3,4-j)(1,7)benzodiazonin-1-one, 2,3,10,11,12,13-hexahydro-3-hydroxy-10-methoxy-9-methyl-11-(methylamino)-, (3-alpha,9-beta,10-alpha,11-alpha,13-beta)-(+)-
    • DTXSID20150238
    • (5s,6r,7r,9r,16r)-16-hydroxy-6-methoxy-5-methyl-7-(methylamino)-6,7,8,9,15,16-hexahydro-5h,14h-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-14-one
    • SCHEMBL1551632
    • hydroxy-methoxy-methyl-(methylamino)[?]one
    • UNII-7BU5H4V94A
    • DB01933
    • NSC638850
    • CHEBI:221840
    • UCN01
    • (5S,6R,7R,9R,16R)-16-hydroxy-6-methoxy-5-methyl-7-(methylamino)-6,7,8,9,15,16-hexahydro-17-oxa-4b,9a,15-triaza-5,9-methanodibenzo[b,h]cyclonona[jkl]cyclopenta[e]-as-indacen-14(5H)-one
    • 7BU5H4V94A
    • (5S,6R,7R,9R,16R)-16-Hydroxy-6-methoxy-5-methyl-7-(methylamino)-6,7,8,9,15,16-hexahydro-17-oxa-4b,9a,15-triaza-5,9-methanodibenzo[b,h]cyclonona[jkl]cyclopenta[
    • (+)-UCN-01
    • GTPL7907
    • Q27074035
    • CHEMBL1236539
    • J-002880
    • Ucn 01
    • UCN
    • (2S,3R,4R,6R,18R)-18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one
    • 8,12-Epoxy-1H,8H-2,7b,12a-triazadibenzo(a,g)cyclonona(cde)triinden-1-one, 2,3,9,10,11,12-hexahydro-3-hydroxy-9-methoxy-8-methyl-10-(methylamino)-
    • NCI60_012974
    • PBCZSGKMGDDXIJ-HQCWYSJUSA-N
    • G91317
    • DTXCID5072729
    • UCN 01
    • MDL: MFCD26960886
    • 인치: InChI=1S/C28H26N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,27,29,34H,12H2,1-3H3,(H,30,33)/t15-,18-,25-,27-,28+/m1/s1
    • InChIKey: PBCZSGKMGDDXIJ-HQCWYSJUSA-N
    • 미소: C[C@@]12[C@H](OC)[C@H](NC)C[C@@H](O1)N3C4=CC=CC=C4C5=C6C([C@@H](O)NC6=O)=C7C8=CC=CC=C8N2C7=C53

계산된 속성

  • 정밀분자량: 482.19500
  • 동위원소 질량: 482.195
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 3
  • 수소 결합 수용체 수량: 8
  • 중원자 수량: 36
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 935
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 5
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 89.7A^2
  • 소수점 매개변수 계산 참조값(XlogP): 2.7

실험적 성질

  • 밀도: 1.63
  • 비등점: 705.7°Cat760mmHg
  • 플래시 포인트: 380.6°C
  • 굴절률: 1.827
  • 용해도: DMSO: >5mg/mL
  • PSA: 89.68000
  • LogP: 4.56460

UCN 01 보안 정보

  • WGK 독일:3
  • RTECS 번호:KC6600010
  • 저장 조건:2-8°C

UCN 01 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
U130615-.1mg
UCN 01
112953-11-4
1mg
$178.00 2023-05-17
TRC
U130615-100?g
UCN 01
112953-11-4
100μg
150.00 2021-07-15
TRC
U130615-500?g
UCN 01
112953-11-4
500?g
695.00 2021-07-15
Biosynth
MEA95311-25 mg
UCN-01
112953-11-4
25mg
$4,561.00 2023-01-03
Biosynth
MEA95311-5 mg
UCN-01
112953-11-4
5mg
$1,520.25 2023-01-03
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R022756-1mg
UCN 01
112953-11-4 ≥95%
1mg
¥2768 2024-05-26
BioAustralis
BIA-U1096-5mg
UCN-01
112953-11-4 >95% by HPLC
5mg
$1245.00 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-ED288-1mg
UCN-01
112953-11-4 ≥95% (HPLC)
1mg
¥5223.0 2022-02-28
1PlusChem
1P008UIN-1mg
UCN-01
112953-11-4 ≥95%
1mg
$235.00 2025-02-24
TRC
U130615-5mg
UCN 01
112953-11-4
5mg
$ 800.00 2023-09-05

추천 기사

추천 공급업체
Hubei Cuiyuan Biotechnology Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hubei Cuiyuan Biotechnology Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Xiamen PinR Bio-tech Co., Ltd.
atkchemica
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
atkchemica
Shandong Feiyang Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shandong Feiyang Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Heyuan Broad Spectrum Biotechnology Co., Ltd